molecular formula C20H28N6O6 B14369742 Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate CAS No. 92736-11-3

Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B14369742
CAS No.: 92736-11-3
M. Wt: 448.5 g/mol
InChI Key: SENHADHVQLIAAQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate is a bis-pyrimidine derivative featuring two pyrimidine rings connected via a hexylamino linker. Key structural elements include:

  • Ethoxycarbonyl groups at positions 5 of both pyrimidine rings.
  • Hydroxyl groups at position 4 of one pyrimidine and position 4 of the other.
  • A hexyl chain functionalized with amino groups, enabling intramolecular hydrogen bonding and conformational flexibility.

This compound belongs to the dihydropyrimidine (DHPM) family, known for pharmacological activities such as antitumor, antiviral, and anti-inflammatory properties .

Properties

CAS No.

92736-11-3

Molecular Formula

C20H28N6O6

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 2-[6-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)amino]hexylamino]-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H28N6O6/c1-3-31-17(29)13-11-23-19(25-15(13)27)21-9-7-5-6-8-10-22-20-24-12-14(16(28)26-20)18(30)32-4-2/h11-12H,3-10H2,1-2H3,(H2,21,23,25,27)(H2,22,24,26,28)

InChI Key

SENHADHVQLIAAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NCCCCCCNC2=NC=C(C(=O)N2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine core, followed by the introduction of the ethoxycarbonyl and hydroxyl groups through various organic reactions such as esterification and hydroxylation. The amino groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical differences between the target compound and its structural analogues:

Compound Name (CAS or Identifier) Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes
Target Compound Hexyl-linked bis-pyrimidine, dual ethoxycarbonyl Not reported Potential anticancer lead (DHPM scaffold)
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (A107500) Amino, hydroxyl at positions 2 and 4 198.17 (calculated) High structural similarity (0.69); lacks hexyl linker
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (903445-89-6) Methylphenyl amino, methyl group at position 4 271.31 Lipophilic substituents may improve bioavailability
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate Thioxo group, hydroxyphenyl, methyl 350.39 (calculated) Inhibits mitotic kinesis Eg5; anticancer lead
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (1022543-36-7) Benzylamino, methyl at position 4 285.32 (calculated) Aromatic substitution enhances π-π interactions
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)pyrimidine-5-carboxylate (477732-16-4) Chlorobenzoyl, methylsulfanyl 457.90 (calculated) Sulfur-containing groups alter metabolic stability

Functional Group Impact on Properties

  • Hexyl Linker: The target compound’s aliphatic chain may enhance solubility in non-polar environments compared to analogues with rigid aromatic linkers (e.g., benzylamino in ).
  • Hydroxyl vs.
  • Ethoxycarbonyl vs. Methylsulfanyl : Ethoxycarbonyl groups contribute to esterase susceptibility, while methylsulfanyl () increases lipophilicity and oxidative stability.

Research Findings and Pharmacological Potential

  • Anticancer Activity : DHPMs with hydroxyphenyl substituents (e.g., ) show specific inhibition of mitotic kinesis Eg5, a mechanism relevant to the target compound.
  • Solubility and Bioavailability : The hexyl linker may mitigate the poor aqueous solubility observed in methylphenyl-substituted analogues (e.g., ).
  • Safety Profile : While specific data for the target compound are lacking, structurally related DHPMs are classified as irritants (e.g., ), warranting caution in handling.

Biological Activity

Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including hydroxypyrimidine and ethoxycarbonyl moieties. Its molecular formula is C20H30N4O5C_{20}H_{30}N_4O_5, with a molecular weight of approximately 402.48 g/mol. The presence of hydroxyl and amino groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated against mycobacterial species, showing promising activity. In vitro studies have demonstrated that certain pyrimidine derivatives can outperform standard antimycobacterial agents like ciprofloxacin and isoniazid, suggesting a potential therapeutic role in treating infections caused by resistant strains .

Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer effects. A study highlighted that compounds with similar structural features inhibited cancer cell proliferation in various tumor models. The mechanism often involves the induction of apoptosis and cell cycle arrest, although specific data on the compound remains limited. Further research is needed to elucidate its efficacy against specific cancer types.

Enzyme Inhibition

This compound has been suggested to exhibit enzyme inhibitory activity, particularly against glycogen phosphorylase, which is relevant for managing type 2 diabetes and metabolic disorders . This inhibition can potentially lead to decreased glucose production in the liver, offering a therapeutic avenue for diabetes management.

Case Studies

  • Antimycobacterial Activity : In a study evaluating various pyrimidine derivatives, one compound demonstrated an IC50 value significantly lower than that of established drugs against Mycobacterium tuberculosis . Although the specific compound was not identified as the one , it underscores the potential of this class of compounds.
  • Cytotoxicity Assessment : Cytotoxicity assays performed on human cell lines (e.g., THP-1) revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Bronchodilator Effects : Some related compounds have shown efficacy as β2-adrenoceptor agonists, leading to smooth muscle relaxation in airway tissues. This suggests that ethyl derivatives might also possess similar bronchodilatory effects, warranting further investigation into respiratory conditions such as asthma or COPD .

Research Findings Summary Table

Activity Findings
AntimicrobialHigher activity against mycobacterial species compared to standards like ciprofloxacin .
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines; further studies needed for specifics.
Enzyme InhibitionInhibits glycogen phosphorylase; potential for diabetes treatment .
BronchodilatorRelated compounds show β2-adrenoceptor agonist activity; potential application in respiratory diseases .

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